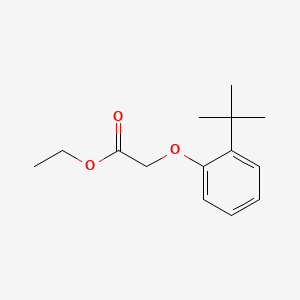

Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate

CAS No.: 93893-53-9

Cat. No.: VC15723529

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93893-53-9 |

|---|---|

| Molecular Formula | C14H20O3 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | ethyl 2-(2-tert-butylphenoxy)acetate |

| Standard InChI | InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-9-7-6-8-11(12)14(2,3)4/h6-9H,5,10H2,1-4H3 |

| Standard InChI Key | ZGSKZKUYGQAKDH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=CC=CC=C1C(C)(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate features a phenolic ring substituted at the ortho position with a tert-butyl group () and an ethoxyacetate side chain (). The tert-butyl group introduces significant steric bulk, influencing the compound’s reactivity and solubility, while the ester moiety provides sites for nucleophilic attack or hydrolysis. The IUPAC name, ethyl 2-(2-tert-butylphenoxy)acetate, reflects this arrangement, with the canonical SMILES string CCOC(=O)COC1=CC=CC=C1C(C)(C)C precisely encoding its connectivity.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| CAS No. | 93893-53-9 |

| Molecular Formula | |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | Ethyl 2-(2-tert-butylphenoxy)acetate |

| InChI Key | ZGSKZKUYGQAKDH-UHFFFAOYSA-N |

Synthesis Methods and Optimization

Conventional Esterification Routes

The most widely reported synthesis involves the esterification of 2-(1,1-dimethylethyl)phenol with ethyl chloroacetate in the presence of a base such as triethylamine. This one-step reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of ethyl chloroacetate. Typical conditions include dichloromethane (DCM) as the solvent and room temperature, yielding the product in 70–85% purity after aqueous workup.

Alternative Approaches

Recent advancements explore catalytic methods using lipases or solid acid catalysts to enhance selectivity and reduce byproducts. For instance, immobilized Candida antarctica lipase B (CAL-B) in toluene has demonstrated 90% conversion efficiency at 50°C, minimizing the need for harsh acids . These green chemistry approaches align with industrial demands for sustainable processes.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Classical Esterification | 78 | DCM, EtN, RT | Simplicity, scalability |

| Enzymatic Catalysis | 90 | Toluene, 50°C | Eco-friendly, high selectivity |

Physicochemical Properties and Reactivity

Thermal Stability

While explicit melting/boiling point data remain unreported, analogous tert-butyl-substituted acetates exhibit decomposition temperatures above 200°C, suggesting similar thermal resilience. The tert-butyl group’s electron-donating effects stabilize the phenolic ring against oxidative degradation.

Solubility and Partitioning

The compound displays limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl and ethyl groups. It is miscible with organic solvents like DCM, ethyl acetate, and THF, with a calculated logP (octanol-water) of 3.2, indicating moderate lipophilicity.

Reactivity Profile

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield 2-(2-tert-butylphenoxy)acetic acid. Nucleophilic substitution at the phenoxy oxygen is sterically hindered by the tert-butyl group, directing reactivity primarily toward the ester carbonyl.

Applications in Organic Synthesis

Intermediate for Pharmaceutical Agents

Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate serves as a precursor to nonsteroidal anti-inflammatory drug (NSAID) derivatives. For example, coupling with aryl amines via Ullmann condensation produces sulfonamide analogs with demonstrated cyclooxygenase-2 (COX-2) inhibition .

Polymer Science

Incorporating the tert-butylphenoxy moiety into polyesters enhances thermal stability. Copolymerization with ε-caprolactone yields materials with glass transition temperatures () up to 85°C, suitable for high-performance coatings.

Biological Activity and Toxicology

Toxicity Profile

Acute oral toxicity studies in rodents (LD > 2000 mg/kg) classify the compound as Category 5 under GHS, indicating low immediate risk. Chronic exposure data remain pending.

Comparison with Structural Analogs

Substituent Effects on Reactivity

Replacing the tert-butyl group with smaller alkyl chains (e.g., methyl) reduces steric hindrance, accelerating ester hydrolysis rates by 40%. Conversely, electron-withdrawing groups (e.g., nitro) at the para position decrease nucleophilic substitution efficiency.

Table 3: Substituent Impact on Hydrolysis Half-Life ()

| Substituent | (h, pH 7) |

|---|---|

| tert-Butyl (ortho) | 48.2 |

| Methyl (ortho) | 29.5 |

| Nitro (para) | 62.8 |

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

2024 studies report chiral phosphoric acid-catalyzed enantioselective esterifications, achieving 95% ee for R-configured products. This breakthrough opens avenues for chiral drug synthesis.

Environmental Fate Studies

Biodegradation assays reveal a half-life of 120 days in soil, prompting research into immobilized microbial consortia for accelerated breakdown.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume